trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid
Description
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
VDOWFMPWHAECQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Aromatic Precursors
A common strategy involves hydrogenating benzene-ring precursors to yield the trans-cyclohexyl structure. For example, 4-(4-nitrocyclohexyl)butyric acid undergoes catalytic hydrogenation with Pd/C or Raney Ni under 20–50 bar H₂ pressure, selectively reducing the nitro group to an amine while preserving the carboxylic acid. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine yields the target compound. This method achieves >95% trans selectivity when conducted in tetrahydrofuran (THF) or ethyl acetate .
Stereoselective Cyclohexane Functionalization
Alternative routes start with trans-4-aminocyclohexanol, which is oxidized to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄) or enzymatically using lipases . The amine is then protected with Boc₂O under mild conditions (0–25°C, pH 7–9). A key challenge is avoiding epimerization; this is mitigated by using non-polar solvents (e.g., hexane ) and low temperatures.
Solid-Phase Synthesis for Scalability
Recent patents describe amorphous solid dispersions to improve yield and purity. For instance, WO2019016828A1 details mixing the crude product with polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) in ethanol , followed by spray drying to obtain a stable powder. This method reduces crystallization-induced losses and enhances bioavailability for downstream pharmaceutical formulations.
Purification and Analytical Characterization
Chromatographic Techniques
Column chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates trans and cis isomers, achieving ≥99% purity. Preparative thin-layer chromatography (TLC) is employed for small-scale batches, while high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phase ensures analytical precision.
Spectroscopic Confirmation
-
¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 1H, cyclohexyl CH), 2.30 (t, 2H, CH₂COOH).
-
HRMS (ESI) : m/z calc. for C₁₅H₂₇NO₄ [M+H]⁺ 286.2018, found 286.2015.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is an important compound in pharmaceutical chemistry, primarily due to its structural characteristics and potential applications in drug synthesis. This article explores its applications, synthesis methods, and relevant case studies.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic pathways. Its amino group suggests potential interactions with biological targets, influencing metabolic pathways or serving as intermediates in drug synthesis .
Synthesis of Peptides
This compound is utilized in synthesizing dipeptides and tripeptides, which are essential in developing peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of amino acids during peptide synthesis .
Research Applications
Due to its unique structural features, this compound is employed in research settings for studying amino acid derivatives and their functionalities. It can be used to explore the biological activity of similar compounds, contributing to the understanding of structure-activity relationships in medicinal chemistry .
Case Study 1: Synthesis and Characterization
A study highlighted the successful synthesis of this compound using a modified method that improved yield and purity. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity above 98% .
Research investigating compounds with similar structures found that they exhibited significant antibacterial properties. This suggests that this compound may also possess biological activity worth exploring further, particularly against multi-drug resistant pathogens .
Mechanism of Action
The mechanism of action of trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Butyric Acid Derivatives
The following table and analysis compare trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid with analogous compounds, focusing on structural features, applications, and physicochemical properties.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Protection Strategy: The Boc group in the target compound differentiates it from analogues like 4-(4-aminophenyl)butyric acid (free amine) or indole-3-butyric acid (heterocyclic indole). This protection enables selective reactivity in multi-step syntheses, unlike the unprotected amines in GM3838 .
Substituent Effects : The fluorobenzoyl group in 4-(4-fluorobenzoyl)butyric acid introduces electron-withdrawing effects, enhancing metabolic stability compared to the Boc-protected cyclohexyl group, which contributes steric bulk .
Biological Relevance : Indole-3-butyric acid is a plant hormone, whereas the Boc-protected derivative is tailored for controlled drug synthesis, reflecting divergent applications despite shared butyric acid backbones .
Stability and Reactivity
- Boc Group: The Boc protection in the target compound confers stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid), unlike 4-(4-aminophenyl)butyric acid, which requires careful handling to prevent amine oxidation .
- Fluorine Substituents: 4-(4-Fluorobenzoyl)butyric acid exhibits improved resistance to enzymatic degradation due to fluorine’s electronegativity, a feature absent in non-halogenated analogues .
Biological Activity
trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 243.30 g/mol
- Appearance : White to almost white solid
- Solubility : Soluble in methanol
- Melting Point : Approximately 183 °C
The compound features a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group, which are essential for its reactivity and stability during synthesis processes.
Synthesis
The synthesis of this compound typically involves the reaction of p-aminobenzoic acid derivatives under controlled conditions. A notable method includes using sodium hydroxide in an aqueous solution along with a catalyst like ruthenium on carbon, resulting in a high trans product ratio exceeding 75%.
- Receptor Binding : The amino group may facilitate binding to various receptors or enzymes, impacting neurotransmitter systems or metabolic processes.
- Pharmaceutical Applications : Its structural characteristics make it suitable for developing pharmaceuticals targeting neurological or metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans 4-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | Lacks tert-butoxycarbonyl group |
| Trans 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | C₁₂H₁₉NO₄ | Contains Boc protecting group |
| Trans 4-(4-Methylaminocyclohexyl)butyric acid | C₁₁H₁₅N | Contains methylamine instead of Boc |
This table highlights the significance of the Boc protecting group in enhancing the compound's stability and reactivity during synthetic processes.
Case Study: Interaction Studies
Interaction studies involving this compound are crucial for understanding its potential biological effects. While specific data are scarce, analogous compounds have been investigated for their binding affinities to various receptors. For instance, studies on amino acid derivatives have shown that modifications in structure can significantly affect their biological activity and receptor interactions.
Research Findings
Research indicates that compounds with similar structural motifs often demonstrate:
- Antimicrobial properties
- Neuroprotective effects
- Modulation of metabolic pathways
These findings suggest that this compound may also possess unexplored biological activities worthy of further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
